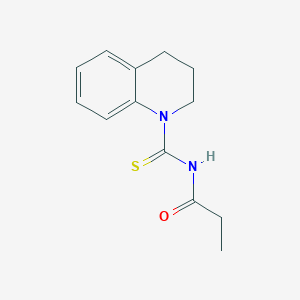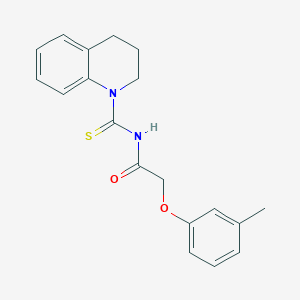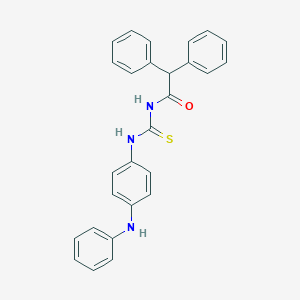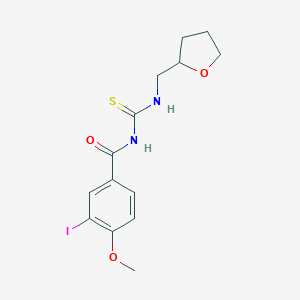
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains a thioamide group, which is known for its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide typically involves the reaction of 3,4-dihydroquinoline with a suitable thioamide precursor under controlled conditions. One common method involves the use of thionyl chloride as a reagent to introduce the thioamide group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dihydro-1(2H)-quinolinylcarbonyl)propanamide: This compound has a similar quinoline ring system but differs in the functional group attached to the quinoline ring.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share the quinoline ring system but have different substituents and functional groups.
Uniqueness
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H16N2OS |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide |
InChI |
InChI=1S/C13H16N2OS/c1-2-12(16)14-13(17)15-9-5-7-10-6-3-4-8-11(10)15/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,16,17) |
Clave InChI |
JIWDKCWXODYTFV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)N1CCCC2=CC=CC=C21 |
SMILES canónico |
CCC(=O)NC(=S)N1CCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320732.png)
![N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B320734.png)
![2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
![N-{[(1-bromo-2-naphthyl)oxy]acetyl}-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320736.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-[(2-methylphenoxy)acetyl]thiourea](/img/structure/B320737.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]propanamide](/img/structure/B320739.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B320740.png)

![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320744.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B320747.png)
![3-chloro-N-[(4-methyl-1-piperidinyl)carbothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B320748.png)



